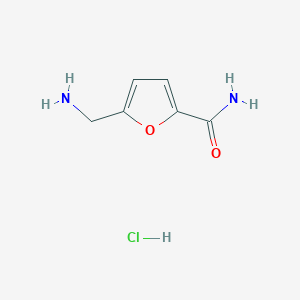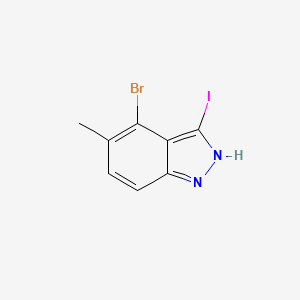
4-Bromo-3-iodo-5-methyl-1H-indazole
概要
説明
4-Bromo-3-iodo-5-methyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine, iodine, and a methyl group on the indazole ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-5-methyl-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Lithiation and Formylation: The starting material, such as 4-bromo-3-iodo-1H-indazole, is treated with a strong base like lithium diisopropylamide (LDA) to generate a lithium reagent. This reagent is then reacted with dimethylformamide (DMF) to introduce a formyl group.
Oxime Formation: The formylated intermediate is reacted with methoxylamine hydrochloride and potassium carbonate to form an oxime.
Cyclization: The oxime undergoes cyclization in the presence of hydrazine hydrate to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Bromo-3-iodo-5-methyl-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) using organoboron or organotin reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-Bromo-3-iodo-5-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
作用機序
The mechanism of action of 4-Bromo-3-iodo-5-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways involved in cancer and other diseases .
類似化合物との比較
- 5-Bromo-3-iodo-1H-indazole
- 5-Bromo-7-ethyl-1H-indazole
- 5-Bromo-3-isopropyl-1H-indazole
Comparison: 4-Bromo-3-iodo-5-methyl-1H-indazole is unique due to the specific positioning of the bromine, iodine, and methyl groups on the indazole ring. This unique structure can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of a methyl group at the 5-position may enhance its lipophilicity and membrane permeability, making it more effective in certain biological applications .
特性
IUPAC Name |
4-bromo-3-iodo-5-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEICCHRQPJUCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NN=C2C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


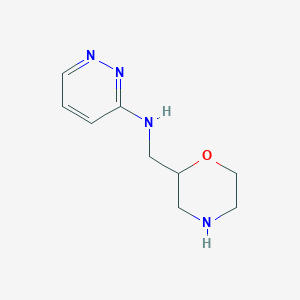
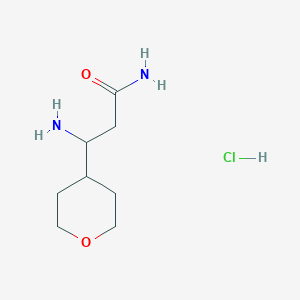

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)
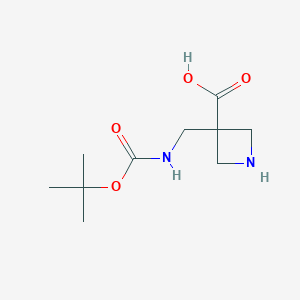
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)
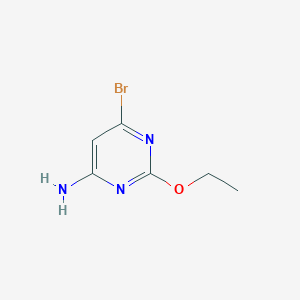

![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)

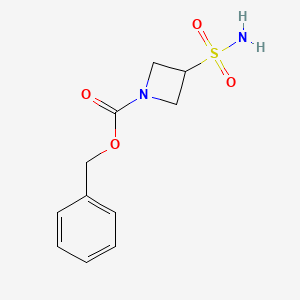
![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)
